4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid
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Overview
Description
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is a complex organic compound with a unique structure that combines a pyrido[2,3-D]pyrimidine core with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-D]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,3,7-trimethyl-pteridine-2,4(1H,3H)-dione: This compound shares a similar core structure but lacks the benzoic acid moiety.
Pyrido[2,3-D]pyrimidin-5-one: This compound has a similar pyrido[2,3-D]pyrimidine core but different substituents.
Uniqueness
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is unique due to its combination of a pyrido[2,3-D]pyrimidine core with a benzoic acid moiety
Properties
CAS No. |
848029-08-3 |
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Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(6-acetyl-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl)benzoic acid |
InChI |
InChI=1S/C19H19N3O5/c1-9-13(10(2)23)14(11-5-7-12(8-6-11)18(25)26)15-16(20-9)21(3)19(27)22(4)17(15)24/h5-8,14,20H,1-4H3,(H,25,26) |
InChI Key |
HMXOIDYLHTUBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)O)C(=O)C |
Origin of Product |
United States |
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